

"2-Methoxy-5-nitrobenzo[d]thiazole" CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No.: B2935241

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Technical Guide: 2-Methoxy-5-nitrobenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-nitrobenzo[d]thiazole**, focusing on its chemical identity, plausible synthetic routes, and potential biological significance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its chemical characteristics and the broader context of nitrobenzothiazole derivatives.

Core Chemical Identifiers

Precise identification of chemical compounds is critical for research and development. The following table summarizes the key chemical identifiers for **2-Methoxy-5-nitrobenzo[d]thiazole**.

Identifier	Value	Source
CAS Number	1421491-60-2	BLD Pharm[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₃ S	-
Molecular Weight	210.21 g/mol	-
IUPAC Name	2-methoxy-5-nitro-1,3-benzothiazole	-
PubChem CID	Not available	-
InChI	Not available	-
InChIKey	Not available	-
Canonical SMILES	Not available	-

Note: While a CAS number has been assigned to this compound, detailed entries in major chemical databases like PubChem, which would provide identifiers such as CID, InChI, and SMILES, are not readily available. The molecular formula and weight are calculated based on the structure.

Plausible Synthetic Experimental Protocols

Specific experimental protocols for the synthesis of **2-Methoxy-5-nitrobenzo[d]thiazole** are not detailed in the surveyed literature. However, based on established methods for the synthesis of 2-substituted benzothiazoles, a plausible route can be proposed. The following represents a generalized experimental protocol that could be adapted and optimized.

A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile.

Proposed Synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole

This proposed synthesis involves a two-step process: the synthesis of the key intermediate 2-amino-4-nitrophenol, followed by its conversion to the target molecule.

Step 1: Synthesis of 2-amino-4-nitrothiophenol

This intermediate can be prepared from 2-chloro-5-nitroaniline through nucleophilic aromatic substitution with sodium sulfide or a similar sulfur source.

- Materials: 2-chloro-5-nitroaniline, Sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$), Ethanol, Water.
- Protocol:
 - Dissolve 2-chloro-5-nitroaniline in ethanol in a round-bottom flask.
 - Prepare an aqueous solution of sodium sulfide nonahydrate.
 - Add the sodium sulfide solution dropwise to the ethanolic solution of 2-chloro-5-nitroaniline at room temperature with stirring.
 - After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice-water.
 - Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
 - Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-nitrothiophenol.

Step 2: Synthesis of **2-Methoxy-5-nitrobenzo[d]thiazole**

The synthesized 2-amino-4-nitrothiophenol can then be reacted with a suitable methoxy-containing electrophile, such as cyanogen bromide followed by methanolysis, or more directly with a reagent like methyl chlorothioformate. A plausible one-pot approach could involve reaction with a methylating agent in the presence of an oxidant.

- Materials: 2-amino-4-nitrothiophenol, Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., Sodium hydroxide, Potassium carbonate), Oxidizing agent (e.g., Hydrogen peroxide, Iodine), Solvent (e.g., Methanol, Ethanol, DMF).

- Protocol:
 - Dissolve 2-amino-4-nitrothiophenol and a base in a suitable solvent in a reaction vessel.
 - Add the methylating agent dropwise to the mixture at a controlled temperature.
 - After the initial reaction, introduce an oxidizing agent to facilitate the cyclization to the benzothiazole ring.
 - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
 - Work-up the reaction by quenching any excess oxidant, followed by extraction with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **2-Methoxy-5-nitrobenzo[d]thiazole**.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-Methoxy-5-nitrobenzo[d]thiazole** are not available in the current literature. However, the benzothiazole scaffold, particularly when substituted with a nitro group, is a well-recognized pharmacophore present in compounds with a wide range of biological activities.^[2]

Anticipated Biological Profile

Based on the activities of structurally related nitrobenzothiazole derivatives, **2-Methoxy-5-nitrobenzo[d]thiazole** could potentially exhibit:

- Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties.^{[3][4]} The nitro group can enhance this activity. For instance, certain nitrobenzylidene-containing thiazolidine derivatives have shown significant cytotoxicity against cancer cell lines like MCF7 and HEPG2.^[3]

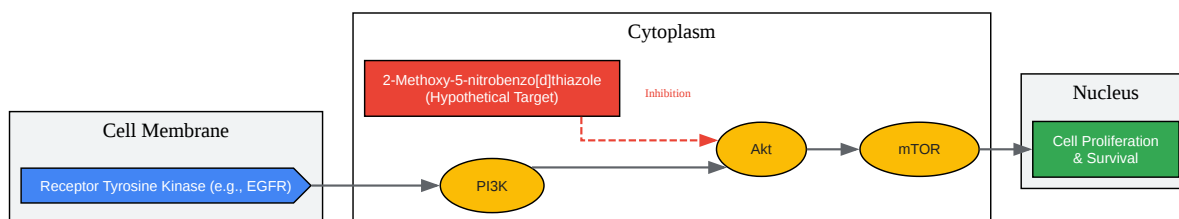
- Anti-inflammatory Activity: Benzothiazole derivatives have been investigated for their anti-inflammatory effects.[5]
- Antimicrobial Activity: The benzothiazole nucleus is a core component of various antimicrobial agents.

Potential Signaling Pathway Involvement

Given the prevalence of benzothiazole derivatives as anticancer agents, it is plausible that **2-Methoxy-5-nitrobenzo[d]thiazole** could interact with signaling pathways crucial for cancer cell proliferation and survival. Benzothiazole-based compounds have been shown to target various components of cellular signaling, including:

- Receptor Tyrosine Kinases (RTKs): Such as EGFR and c-Met.[5]
- PI3K/Akt/mTOR Pathway: A critical pathway in cell growth and survival.[5]

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer compounds, and where a novel benzothiazole derivative might exert its effects.



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by **2-Methoxy-5-nitrobenzo[d]thiazole**.

Summary and Future Directions

2-Methoxy-5-nitrobenzo[d]thiazole is a defined chemical entity with a registered CAS number. While specific experimental data regarding its synthesis and biological activity are currently scarce, its structural features suggest it may hold potential as a bioactive molecule, particularly in the areas of oncology and anti-inflammatory research. The synthetic protocols and potential biological targets outlined in this guide are based on well-established chemistry and pharmacology of the benzothiazole class of compounds and provide a solid foundation for future research.

Further investigation is warranted to:

- Develop and optimize a reliable synthetic route for **2-Methoxy-5-nitrobenzo[d]thiazole**.
- Characterize the compound thoroughly using modern analytical techniques (NMR, MS, etc.).
- Screen the compound for a range of biological activities, starting with anticancer and anti-inflammatory assays.
- Elucidate its mechanism of action and identify specific molecular targets if biological activity is confirmed.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of **2-Methoxy-5-nitrobenzo[d]thiazole** and its potential applications in drug discovery and development.

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